Cas no 2228269-25-6 (3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol)

3-Amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol is a chiral amino alcohol derivative featuring a substituted phenyl ring with methoxy and methyl functional groups. Its structural design combines an aromatic core with an amino alcohol side chain, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of electron-donating methoxy groups enhances its reactivity in electrophilic substitutions, while the amino and hydroxyl functionalities allow for further derivatization. This compound is particularly valuable in asymmetric synthesis and catalyst design due to its potential for stereoselective transformations. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, making it a reliable choice for research and industrial applications.
3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol structure
2228269-25-6 structure
Product name:3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol
CAS No:2228269-25-6
MF:C12H19NO3
Molecular Weight:225.284163713455
CID:6240613
PubChem ID:165883741

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol
    • EN300-1999094
    • 2228269-25-6
    • インチ: 1S/C12H19NO3/c1-8-11(15-2)4-9(5-12(8)16-3)10(6-13)7-14/h4-5,10,14H,6-7,13H2,1-3H3
    • InChIKey: CKRFKOHPCMOGMW-UHFFFAOYSA-N
    • SMILES: OCC(CN)C1C=C(C(C)=C(C=1)OC)OC

計算された属性

  • 精确分子量: 225.13649347g/mol
  • 同位素质量: 225.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 187
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 64.7Ų

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1999094-5.0g
3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol
2228269-25-6
5g
$3355.0 2023-05-26
Enamine
EN300-1999094-0.05g
3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol
2228269-25-6
0.05g
$972.0 2023-09-16
Enamine
EN300-1999094-0.5g
3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol
2228269-25-6
0.5g
$1111.0 2023-09-16
Enamine
EN300-1999094-2.5g
3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol
2228269-25-6
2.5g
$2268.0 2023-09-16
Enamine
EN300-1999094-10.0g
3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol
2228269-25-6
10g
$4974.0 2023-05-26
Enamine
EN300-1999094-1g
3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol
2228269-25-6
1g
$1157.0 2023-09-16
Enamine
EN300-1999094-0.25g
3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol
2228269-25-6
0.25g
$1065.0 2023-09-16
Enamine
EN300-1999094-5g
3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol
2228269-25-6
5g
$3355.0 2023-09-16
Enamine
EN300-1999094-0.1g
3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol
2228269-25-6
0.1g
$1019.0 2023-09-16
Enamine
EN300-1999094-1.0g
3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol
2228269-25-6
1g
$1157.0 2023-05-26

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol 関連文献

3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-olに関する追加情報

3-Amino-2-(3,5-Dimethoxy-4-Methylphenyl)Propan-1-Ol: A Comprehensive Overview

3-Amino-2-(3,5-Dimethoxy-4-Methylphenyl)Propan-1-Ol is a compound with the CAS registry number 2228269-25-6. This compound has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule is characterized by its amino group, methoxy substituents, and a propanol backbone, which contribute to its versatile reactivity and functional properties.

Recent studies have highlighted the importance of 3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol in the development of novel bioactive compounds. Researchers have explored its role as a precursor for synthesizing complex molecules with potential therapeutic applications. For instance, the compound has been used as an intermediate in the synthesis of neuroprotective agents and anti-inflammatory drugs, showcasing its versatility in medicinal chemistry.

The synthesis of 3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol involves a multi-step process that typically includes nucleophilic substitution, oxidation, and coupling reactions. The presence of the amino group and the methoxy substituents makes the molecule highly reactive under specific conditions, enabling the formation of various derivatives. These derivatives have been studied for their ability to interact with biological systems, such as enzyme inhibition and receptor binding.

In terms of physical properties, 3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol is a white crystalline solid with a melting point of approximately 105°C. Its solubility in organic solvents like dichloromethane and ethyl acetate makes it suitable for use in organic synthesis reactions. The compound's stability under standard conditions has also been evaluated, with studies indicating that it remains stable under ambient temperatures but may degrade under harsh acidic or basic conditions.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. By modifying the amino group and the methoxy substituents, researchers can create derivatives with enhanced bioavailability and selectivity for specific targets. For example, recent research has focused on using this compound to develop selective kinase inhibitors, which have shown promise in preclinical studies for treating various cancers.

Moreover, the compound's ability to form hydrogen bonds due to its hydroxyl group has made it an interesting candidate for studying molecular recognition processes. In materials science, it has been explored as a component in self-assembling monolayers and supramolecular structures, contributing to advancements in nanotechnology.

The environmental impact of 3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-ol has also been a topic of interest. Studies have assessed its biodegradability and toxicity profiles, with findings indicating that it poses minimal risk to aquatic ecosystems when used responsibly. These studies are crucial for ensuring sustainable practices in chemical manufacturing and usage.

In conclusion, 3-amino-2-(3,5-dimethoxy-4-methylphenyl)propan-1-Ol (CAS No 2228269-25) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique chemical properties and versatility make it an invaluable tool for researchers seeking to develop innovative solutions in pharmaceuticals, materials science, and beyond.

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